ethyl 3,3,3-trifluoro-N-(3-methylbutanoyl)-2-propoxyalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,3,3-trifluoro-N-(3-methylbutanoyl)-2-propoxyalaninate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of trifluoromethyl, methylbutanoyl, and propoxy groups attached to an alaninate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3,3-trifluoro-N-(3-methylbutanoyl)-2-propoxyalaninate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Alaninate Backbone: The alaninate backbone is synthesized through a series of reactions involving amino acids and protecting groups.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the Methylbutanoyl Group: The methylbutanoyl group is attached through acylation reactions using appropriate acylating agents.
Addition of the Propoxy Group: The propoxy group is introduced via etherification reactions using propyl halides or alcohols.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,3-trifluoro-N-(3-methylbutanoyl)-2-propoxyalaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Ethyl 3,3,3-trifluoro-N-(3-methylbutanoyl)-2-propoxyalaninate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3,3,3-trifluoro-N-(3-methylbutanoyl)-2-propoxyalaninate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3,3,3-trifluoro-N-(3-methylbutanoyl)-2-propoxyalaninate can be compared with other similar compounds, such as:
Ethyl 3,3,3-trifluoro-2-[(3-methylbutanoyl)amino]-N-(2-methylphenyl)alaninate: Similar structure but with a different substituent on the alaninate backbone.
Ethyl 3,3,3-trifluoro-N-(3-methylbutanoyl)-2-[(5-methyl-1,2-oxazol-3-yl)amino]-D-alaninate: Contains an oxazole ring, providing different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H22F3NO4 |
---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-(3-methylbutanoylamino)-2-propoxypropanoate |
InChI |
InChI=1S/C13H22F3NO4/c1-5-7-21-12(13(14,15)16,11(19)20-6-2)17-10(18)8-9(3)4/h9H,5-8H2,1-4H3,(H,17,18) |
InChI Key |
XTUVUAMTLPIKOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C(=O)OCC)(C(F)(F)F)NC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.